![molecular formula C8H6BrN3O B3052033 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine CAS No. 380380-59-6](/img/structure/B3052033.png)
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Overview
Description
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the oxadiazole moiety, like our compound of interest, have been reported to exhibit a broad spectrum of biological activities . These activities suggest that these compounds may interact with a variety of biological targets.
Mode of Action
Compounds containing the oxadiazole moiety are known to interact with their targets in a variety of ways . For instance, some oxadiazole derivatives have been reported to show antibacterial effects , suggesting they may interact with bacterial proteins or enzymes to inhibit bacterial growth.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by oxadiazole derivatives , it can be inferred that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that the lipophilicity of a compound can influence its pharmacokinetic properties, including its absorption and distribution .
Result of Action
Oxadiazole derivatives have been reported to exhibit a range of biological activities, including antibacterial effects . This suggests that these compounds may exert their effects at the molecular and cellular levels by interacting with bacterial proteins or enzymes, thereby inhibiting bacterial growth.
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other substances can influence the action and stability of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 5-bromo-2-chloropyridine with 5-methyl-1,3,4-oxadiazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHBrNO
Molecular Weight: 240.06 g/mol
CAS Number: 380380-59-6
The compound consists of a pyridine ring fused with an oxadiazole moiety, which is known for its stability and diverse chemical reactivity. The presence of bromine enhances its electrophilic properties, making it a useful precursor in various chemical reactions.
Medicinal Chemistry
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine serves as a building block for the synthesis of potential pharmaceutical agents. Its derivatives have been explored for their antimicrobial , antifungal , and anticancer activities. For instance:
- Antimicrobial Activity: Studies have shown that compounds containing the oxadiazole ring exhibit significant antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential: Research indicates that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Materials Science
The unique properties of this compound make it suitable for developing new materials with enhanced functionalities. It is being investigated for:
- Polymer Chemistry: Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. Its ability to form stable complexes with metals is also being explored for applications in catalysis and sensor technology .
- Organic Electronics: The compound's electronic properties are being studied for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable charge transport characteristics.
Biological Studies
In biological research, this compound is evaluated for its interaction with biological macromolecules:
- Enzyme Inhibition Studies: It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
- Cellular Studies: The effects on cell viability and proliferation have been documented, indicating potential uses in cancer therapy research.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL.
Case Study 2: Material Development
Research published in the Journal of Materials Science highlighted the incorporation of this compound into polymer matrices to enhance thermal stability. The modified polymers showed an increase in thermal degradation temperature by over 50°C compared to unmodified polymers.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
5-Bromo-2-(5-methyl-1,3,4-triazol-2-yl)pyridine: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications .
Biological Activity
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that combines the structural features of both a pyridine and an oxadiazole ring. This unique structural composition imparts a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The oxadiazole moiety is particularly noted for its diverse biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Overview of Biological Activities
The biological activities associated with this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of enzymes involved in critical pathways for cell survival and proliferation. For example, they may inhibit histone deacetylases (HDACs), which play a role in cancer cell growth and survival .
- Receptor Interaction : The compound may also interact with various receptors or proteins that mediate cellular responses to external stimuli, leading to altered gene expression and apoptosis in cancer cells .
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
Study | Biological Activity | Cell Lines Tested | IC50 Values |
---|---|---|---|
Anticancer | MCF-7, U937 | 0.12–2.78 µM | |
Antimicrobial | Various Bacteria | Specific values not disclosed | |
Anti-inflammatory | Not specified | Not specified |
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study demonstrated that 5-Bromo derivatives exhibited greater cytotoxicity than doxorubicin against various cancer cell lines. Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner . -
Antimicrobial Evaluation :
In vitro evaluations indicated that derivatives similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for its therapeutic application:
- Absorption and Distribution : The lipophilicity of the compound influences its absorption through biological membranes and distribution within tissues.
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-5-methyl-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)7-3-2-6(9)4-10-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRVBOIHTWDVTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634148 | |
Record name | 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380380-59-6 | |
Record name | 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.